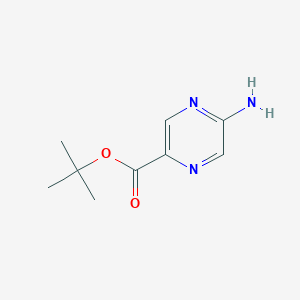

Tert-butyl 5-aminopyrazine-2-carboxylate

Descripción

Tert-butyl 5-aminopyrazine-2-carboxylate (CAS: 920313-67-3) is a pyrazine derivative characterized by a tert-butyl carbamate group at the 2-position and an amino group at the 5-position of the pyrazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines the steric bulk of the tert-butyl group, which enhances stability and modulates solubility, with the reactivity of the amino and ester functionalities for further derivatization .

The synthesis typically involves esterification of 5-aminopyrazine-2-carboxylic acid with tert-butanol under acidic conditions or via coupling reactions using tert-butyl-protecting reagents. For example, analogous routes described for propyl 5-aminopyrazine-2-carboxylate (a structural analog) involve Fischer esterification with propanol and sulfuric acid, followed by urea/amide formation . The tert-butyl group is strategically introduced to prevent side reactions during subsequent modifications, such as interactions with free carboxylic acids or decarboxylation .

Propiedades

Fórmula molecular |

C9H13N3O2 |

|---|---|

Peso molecular |

195.22 g/mol |

Nombre IUPAC |

tert-butyl 5-aminopyrazine-2-carboxylate |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3,(H2,10,12) |

Clave InChI |

ZSCDCNNGHVXBRJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C1=CN=C(C=N1)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of tert-butyl 5-aminopyrazine-2-carboxylate, emphasizing differences in substituents, physicochemical properties, and applications.

Structural and Functional Differences

- Ester vs. Carboxylic Acid : Ethyl and tert-butyl esters (e.g., entries 1 and 2) exhibit higher lipophilicity compared to carboxylic acid derivatives (entry 3), making them preferable for blood-brain barrier penetration in drug design. The tert-butyl ester in entry 1 offers superior steric protection over the ethyl ester, reducing hydrolysis in biological systems .

- Amino Group Modifications: The Boc-protected amino acid (entry 3) retains a free carboxylic acid for conjugation, whereas the tert-butyl carbamate in entry 1 provides a stable amino-protecting group for stepwise synthesis .

- Substituent Position : 5-(tert-Butyl)pyrazine-2-carboxylic acid (entry 4) places the bulky tert-butyl group directly on the pyrazine ring, altering electronic effects and steric hindrance compared to ester/carbamate derivatives. This impacts binding affinity in enzyme inhibition .

- Halogen vs. Amino Groups: The brominated analog (entry 5) facilitates cross-coupling reactions (e.g., palladium-catalyzed couplings), unlike the amino group in entry 1, which is more reactive toward electrophiles like isocyanates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.